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Compound of Interest

Compound Name: (-)-Conduritol B

CAS No.: 25348-64-5

Cat. No.: B043542 Get Quote

Executive Summary Conduritol derivatives, specifically cyclitol epoxides and amines, represent

a cornerstone class of small molecules in glycobiology and lysosomal storage disease

research. Their structural homology to the transition state of glycosidic bond hydrolysis allows

them to act as highly potent glycosidase inhibitors. This guide dissects the biological activity of

these derivatives, focusing on Conduritol B Epoxide (CBE) as the gold-standard tool for

modeling Gaucher disease, while exploring the emerging therapeutic potential of amino-

conduritols (conduramines) as chemical chaperones.

Structural Basis of Inhibition[1]
The core scaffold of these derivatives is conduritol (cyclohex-5-ene-1,2,3,4-tetrol), an

unsaturated cyclic polyol. The biological activity is strictly dictated by stereochemistry and

functional group substitution at the alkene bond.

Stereochemical Classes
There are six stereoisomers of conduritol (A through F). Biological relevance is determined by

how closely the hydroxyl configuration mimics specific monosaccharides:

Conduritol B: Mimics

-D-glucose.[1][2] The epoxide derivative (CBE) is a specific inhibitor of

-glucosidase (GCase).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b043542?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/15064801/
https://pubmed.ncbi.nlm.nih.gov/3087971/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conduritol A: Mimics

-D-galactose.

Conduritol C: Mimics

-D-glucose.

The Warhead: Epoxide vs. Amine
Epoxides (e.g., CBE): Act as irreversible suicide substrates. The epoxide ring creates

electrophilic strain, reacting covalently with the enzyme's active site nucleophile.

Amines (Conduramines): Act as reversible competitive inhibitors. The protonated amine at

physiological pH mimics the oxocarbenium ion positive charge of the transition state, binding

via electrostatic interactions rather than covalent modification.

Mechanism of Action: The Epoxide Trap
The defining biological activity of CBE is its ability to permanently inactivate

Glucocerebrosidase (GCase/GBA1). This mechanism is distinct from competitive inhibition and

forms the basis of its utility in disease modeling.

The "Suicide" Mechanism
GCase utilizes a double-displacement mechanism involving two critical residues: a catalytic

nucleophile (Glu340 in human GCase) and a general acid/base (Glu235).

Recognition: CBE enters the active site, mimicking the conformation of the glucosyl cation.

Attack: The carboxylate of Glu340 performs a nucleophilic attack on the epoxide ring

(specifically at C1 or C4).

Ring Opening: The epoxide ring opens, often assisted by protonation from the general acid

(Glu235).

Covalent Capture: A stable ester bond forms between the enzyme and the inhibitor. The

enzyme is now permanently "dead" and cannot process its natural substrate,

Glucosylceramide (GlcCer).
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Visualization: Mechanism of Inactivation
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Figure 1: The irreversible inactivation of GCase by CBE. The enzyme's catalytic nucleophile

attacks the epoxide warhead, forming a permanent covalent bond.

Conduritol B Epoxide (CBE) & Gaucher Disease
Modeling[4][5][6][7]
CBE is not a drug; it is a phenotypic generator. By chemically inhibiting GCase, CBE induces a

rapid onset of lysosomal storage pathology in wild-type cells or animals, creating a "chemical

phenocopy" of Gaucher Disease.

The CBE Mouse Model
Systemic administration of CBE to mice creates a versatile model for Neuronopathic Gaucher

Disease (nGD).

Dosage: 25–100 mg/kg/day (i.p.).

Phenotype: Rapid accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine

(GlcSph) in the brain.

Pathology: Microglial activation, astrogliosis, and neuronal loss in the substantia nigra and

cortex.

Utility: Unlike genetic knockouts (which are often lethal at birth), CBE models allow for

temporal control over disease onset, making them ideal for testing neuroprotective drugs.

Cellular Models (SH-SY5Y)
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In vitro, CBE is used to induce lysosomal dysfunction in dopaminergic cell lines to study the link

between GCase deficiency and Parkinson’s Disease (PD).

Concentration: 50–200 µM CBE.

Duration: 24–72 hours.

Result: ~95% reduction in GCase activity, accumulation of oxidized dopamine, and

-synuclein aggregation.

Emerging Derivatives: Chaperones & Probes
While CBE is a "destroyer" of enzyme activity, newer conduritol derivatives are being designed

as "rescuers" or "detectors."

Conduramines as Chemical Chaperones
In genetic Gaucher disease (e.g., N370S mutation), the enzyme is catalytically competent but

misfolds in the ER, leading to premature degradation.

Mechanism: Reversible competitive inhibitors (like N-alkylated conduramines) bind to the

active site in the ER, thermodynamically stabilizing the folded state.

Trafficking: The stabilized enzyme-chaperone complex traffics to the lysosome.[3]

Release: The acidic pH of the lysosome and the high concentration of natural substrate

(GlcCer) displace the inhibitor, restoring enzyme activity.

Key Derivative:Conduramine B-1 and its N-alkylated analogs.

Activity-Based Probes (ABPs)
To visualize active GCase in live cells, researchers use Conduritol Aziridines.

Structure: The epoxide oxygen of CBE is replaced by a nitrogen (aziridine) linked to a

fluorophore (e.g., BODIPY or Cy5).
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Activity: The aziridine reacts covalently with Glu340 (like CBE) but tags the enzyme with a

fluorescent marker. This allows for "Activity-Based Protein Profiling" (ABPP) to quantify

active enzyme levels rather than just total protein.

Experimental Protocols
Protocol A: In Vitro -Glucosidase Inhibition Assay (4-
MUG)
This assay quantifies the

of a conduritol derivative against recombinant GCase.

Reagents:

Substrate: 4-Methylumbelliferyl

-D-glucopyranoside (4-MUG).

Buffer: Citrate-Phosphate buffer (pH 5.2) with 0.25% Sodium Taurocholate and 0.1% Triton

X-100 (detergents are critical for GCase activity).

Stop Solution: 0.2 M Glycine-NaOH (pH 10.7).

Workflow:

Preparation: Dilute recombinant GCase (e.g., Cerezyme) to 0.5 nM in Buffer.

Incubation: Mix 10 µL Enzyme + 10 µL Conduritol Derivative (variable conc). Incubate 30 min

at 37°C.

Reaction: Add 20 µL 4-MUG (3 mM). Incubate 30 min at 37°C.

Termination: Add 150 µL Stop Solution. (High pH deprotonates 4-MU, maximizing

fluorescence).

Readout: Measure fluorescence (Ex 365 nm / Em 445 nm).

Analysis: Plot % Activity vs. Log[Inhibitor] to determine
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Protocol B: Generating a Cellular Gaucher Model
Objective: Induce lysosomal storage phenotype in SH-SY5Y neuroblastoma cells.

Workflow Visualization:
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Figure 2: Workflow for establishing a CBE-induced Gaucher disease model in cell culture.

Step-by-Step:

Seeding: Plate SH-SY5Y cells in DMEM/F12 media. Allow 24h adhesion.

Induction: Replace media with fresh media containing 100 µM CBE.

Note: CBE is stable in media; daily replacement is not strictly necessary but

recommended for >48h experiments.

Control: Treat parallel wells with vehicle (PBS/DMSO).
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Validation:

Enzymatic: Lyse cells and perform Protocol A. Expect <10% residual activity.

Phenotypic: Stain with LysoTracker Red. CBE-treated cells should show enlarged

lysosomes (increased fluorescence intensity).

Viability: Perform MTT assay. CBE should inhibit the enzyme without causing massive cell

death (<20% toxicity) in this timeframe.

Comparative Data: Conduritol Derivatives

Derivative Target Enzyme Mechanism
/

(Approx)

Primary
Application

Conduritol B

Epoxide (CBE)

GCase (

-Glu)

Irreversible

(Covalent)
(Time-

dependent)

Gaucher Disease

Modeling

Conduritol B

Aziridine
GCase

Irreversible

(Covalent)
High potency

Activity-Based

Profiling (ABPP)

Conduramine B-

1

GCase /

-Glu

Reversible

(Competitive)

Chemical

Chaperone

Research

Bromoconduritol

B -Glucosidase Irreversible Variable
Active Site

Mapping

Cyclophellitol GCase & GBA2 Irreversible
Highly Potent

Inhibitor/Probe

Note: Cyclophellitol is a saturated derivative (cyclohexane) often grouped with conduritols due

to structural similarity and mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b043542#biological-activity-of-conduritol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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